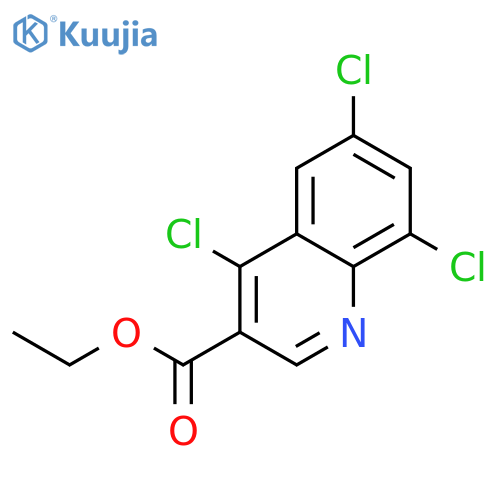Cas no 31602-08-1 (Ethyl 4,6,8-trichloroquinoline-3-carboxylate)

31602-08-1 structure
商品名:Ethyl 4,6,8-trichloroquinoline-3-carboxylate
CAS番号:31602-08-1
MF:C12H8Cl3NO2
メガワット:304.556420326233
MDL:MFCD00173373
CID:856273
PubChem ID:709528
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- 4,6,8-Trichlor-chinolin-3-carbonsaeure-ethylester
- 4,6,8-trichloro-quinoline-3-carboxylic acid ethyl ester
- AKOS002350433
- MFCD00173373
- 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester
- Oprea1_667291
- CS-0099574
- DTXSID30351794
- SB72494
- 31602-08-1
- DB-360465
- ETHYL4,6,8-TRICHLOROQUINOLINE-3-CARBOXYLATE
- 6J-007
- ETHYL 4,6,8-DICHLOROQUINOLINE-3-CARBOXYLATE
-
- MDL: MFCD00173373
- インチ: InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
- InChIKey: HAPRHXIRCWGCIG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN=C2C(=C1Cl)C=C(C=C2Cl)Cl
計算された属性
- せいみつぶんしりょう: 302.96200
- どういたいしつりょう: 302.962062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- PSA: 39.19000
- LogP: 4.37170
Ethyl 4,6,8-trichloroquinoline-3-carboxylate セキュリティ情報
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB393185-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate, 97%; . |
31602-08-1 | 97% | 1g |
€232.40 | 2024-07-23 | |
| TRC | E931973-50mg |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 50mg |
$ 75.00 | 2023-09-07 | ||
| Fluorochem | 216005-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 95% | 1g |
£150.00 | 2022-03-01 | |
| abcr | AB393185-1 g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate; 97% |
31602-08-1 | 1g |
€133.20 | 2022-06-10 | ||
| 1PlusChem | 1P003QQ7-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$328.00 | 2025-02-20 | |
| A2B Chem LLC | AB73807-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 1g |
$108.00 | 2024-04-20 | |
| A2B Chem LLC | AB73807-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$315.00 | 2024-04-20 | |
| Ambeed | A701730-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$312.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
¥4031.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-10g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 10g |
¥6411.00 | 2024-08-02 |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
31602-08-1 (Ethyl 4,6,8-trichloroquinoline-3-carboxylate) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:31602-08-1)Ethyl 4,6,8-trichloroquinoline-3-carboxylate

清らかである:99%
はかる:5g
価格 ($):281.0